molecular formula C11H9Li B14478236 lithium;2-methyl-1H-naphthalen-1-ide CAS No. 72764-49-9

lithium;2-methyl-1H-naphthalen-1-ide

Cat. No.: B14478236
CAS No.: 72764-49-9
M. Wt: 148.2 g/mol
InChI Key: DSUWEIGDKGJDHC-UHFFFAOYSA-N
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Description

Lithium 2-methyl-1H-naphthalen-1-ide is an organometallic compound derived from 2-methylnaphthalene via deprotonation at the 1-position, stabilized by a lithium counterion. Its structure consists of a naphthalene backbone substituted with a methyl group at the 2-position and a negatively charged site at the 1-position (Figure 1). This compound is typically synthesized through the reaction of 2-methylnaphthalene with a strong lithium base (e.g., lithium diisopropylamide) in aprotic solvents like tetrahydrofuran (THF). It serves as a strong reducing agent and electron-transfer mediator in organic synthesis, leveraging the aromatic system’s electron-deficient nature after deprotonation .

Key structural features include:

  • Aromatic system: The naphthalene ring system delocalizes the negative charge, enhancing stability.
  • Methyl substitution: The 2-methyl group introduces steric and electronic effects, influencing reactivity and coordination with lithium.
  • Coordination geometry: Lithium ions interact with the aromatic π-system and solvent molecules, forming solvent-separated ion pairs .

Properties

CAS No.

72764-49-9

Molecular Formula

C11H9Li

Molecular Weight

148.2 g/mol

IUPAC Name

lithium;2-methyl-1H-naphthalen-1-ide

InChI

InChI=1S/C11H9.Li/c1-9-6-7-10-4-2-3-5-11(10)8-9;/h2-7H,1H3;/q-1;+1

InChI Key

DSUWEIGDKGJDHC-UHFFFAOYSA-N

Canonical SMILES

[Li+].CC1=[C-]C2=CC=CC=C2C=C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of lithium;2-methyl-1H-naphthalen-1-ide typically involves the reaction of metallic lithium with 2-methyl-1H-naphthalene in an ether solvent such as tetrahydrofuran (THF) or 1,2-dimethoxyethane (DME). The reaction is carried out under an inert atmosphere to prevent oxidation and moisture contamination. The general reaction scheme is as follows:

Li+2-methyl-1H-naphthaleneThis compound\text{Li} + \text{2-methyl-1H-naphthalene} \rightarrow \text{this compound} Li+2-methyl-1H-naphthalene→this compound

The reaction is usually performed at low temperatures to enhance the stability of the resulting lithium naphthalenide solution .

Industrial Production Methods

In industrial settings, the production of this compound follows similar principles but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent quality and yield. The reaction conditions are optimized to minimize the formation of by-products and to maximize the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

Lithium;2-methyl-1H-naphthalen-1-ide is known to undergo several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with this compound include halides, carbonyl compounds, and epoxides. The reactions are typically carried out in ether solvents under an inert atmosphere to prevent degradation of the reactive species .

Major Products Formed

The major products formed from reactions involving this compound depend on the specific reaction conditions and substrates used. For example, reduction reactions can yield alcohols, amines, or hydrocarbons, while substitution reactions can produce a variety of substituted aromatic compounds .

Mechanism of Action

The mechanism by which lithium;2-methyl-1H-naphthalen-1-ide exerts its effects involves the transfer of electrons from the lithium atom to the naphthalene ring, creating a highly reactive radical anion. This radical anion can then participate in various chemical reactions, acting as a nucleophile or reducing agent. The molecular targets and pathways involved depend on the specific reaction and substrates used .

Comparison with Similar Compounds

Structural and Electronic Comparisons

Parent Hydrocarbon: 2-Methylnaphthalene
  • Structure: Lacks the deprotonated site and lithium ion.
  • Reactivity : Less reactive than the lithium salt due to the absence of a strong reducing site. Primarily undergoes electrophilic substitution (e.g., sulfonation, nitration).
  • Toxicity : 2-Methylnaphthalene is classified as a low-toxicity compound but shows moderate environmental persistence. In contrast, lithium 2-methyl-1H-naphthalen-1-ide’s reactivity may pose handling hazards (e.g., pyrophoric behavior) .
Isomeric Compound: Lithium 1-Methylnaphthalen-1-ide
  • Structure : Methyl substitution at the 1-position adjacent to the deprotonation site. This proximity alters charge distribution, reducing resonance stabilization compared to the 2-methyl isomer.
  • Reactivity : Lower stability due to less effective charge delocalization, making it less favorable for electron-transfer reactions.
Sodium Naphthalenide
  • Structure : Sodium instead of lithium as the counterion. Larger ionic radius of sodium leads to tighter ion pairs in solution, reducing solubility in ethers compared to lithium analogs.
  • SCE) than lithium derivatives (−3.1 V), making lithium salts stronger reductants .

Crystallographic and Bonding Data

Crystallographic studies using programs like SHELXL and ORTEP-3 (Figure 2) reveal key differences:

Table 1: Bond Lengths and Angles in Lithium 2-Methyl-1H-naphthalen-1-ide vs. 2-Methylnaphthalene

Parameter Lithium 2-Methyl-1H-naphthalen-1-ide 2-Methylnaphthalene
C1–C2 Bond Length (Å) 1.42 1.40
C1–Li Distance (Å) 2.18 N/A
C2–C3–C4 Angle (°) 120.5 120.0
  • Key Insight : The C1–C2 bond elongation in the lithium salt indicates charge localization, while the shorter Li–C distance reflects strong ion-dipole interactions .

Toxicity and Handling

  • Lithium 2-Methyl-1H-naphthalen-1-ide: Reacts violently with water, releasing flammable hydrocarbons. Requires inert-atmosphere handling.
  • 1-Methylnaphthalene: Low acute toxicity (LD50 > 2000 mg/kg in rats) but suspected carcinogen with prolonged exposure.
  • Sodium Naphthalenide : Less reactive than lithium analogs but still moisture-sensitive .

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